Cas no 1435954-07-6 (2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine)

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine
- 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine
- Pyridine, 2-methyl-3-nitro-6-(1-pyrrolidinyl)-
- KNYOWGFBSDSDHN-UHFFFAOYSA-N
-
- インチ: 1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
- InChIKey: KNYOWGFBSDSDHN-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC(=NC=1C)N1CCCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 235
- トポロジー分子極性表面積: 62
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504462-5g |
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine |
1435954-07-6 | 97% | 5g |
$635 | 2023-01-01 | |
Chemenu | CM504462-1g |
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine |
1435954-07-6 | 97% | 1g |
$214 | 2023-01-01 |
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridineに関する追加情報
Comprehensive Overview of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS No. 1435954-07-6)
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS No. 1435954-07-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyridine derivative features a unique structural framework, combining a methyl group, a nitro group, and a pyrrolidine ring, which contributes to its diverse reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of biologically active molecules, particularly in drug discovery and material science.
The compound's molecular formula and structural properties make it a valuable candidate for studying structure-activity relationships (SAR). Its nitro group enhances electrophilic character, enabling participation in nucleophilic aromatic substitution reactions, while the pyrrolidin-1-yl moiety introduces steric and electronic effects that influence binding affinity in target interactions. Recent studies highlight its potential in kinase inhibition and GPCR modulation, aligning with trends in precision medicine and personalized therapeutics.
From an industrial perspective, 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is synthesized via multi-step organic transformations, often involving Pd-catalyzed cross-coupling or nitration reactions. Optimizing its yield and purity remains a focus for process chemists, especially given the demand for high-value intermediates in API (Active Pharmaceutical Ingredient) production. Environmental considerations also drive innovation in green chemistry approaches for its synthesis, such as catalytic reduction of nitro groups using sustainable protocols.
In the context of user search trends, queries like "applications of nitro-pyridine derivatives" or "synthetic routes for CAS 1435954-07-6" reflect growing interest in its utility. The compound's relevance to cancer research and neurodegenerative diseases further amplifies its visibility in academic databases and patent literature. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing its purity, a topic frequently searched by quality control professionals.
Emerging discussions in scientific forums emphasize the need for scalable synthesis and derivatization strategies of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine. Its compatibility with click chemistry and bioorthogonal reactions opens avenues for probe development in chemical biology. Additionally, its photophysical properties are being investigated for OLED materials, linking it to the booming field of optoelectronics.
Regulatory and safety assessments of this compound adhere to REACH and ICH guidelines, ensuring compliance in global markets. While not classified as hazardous, proper handling protocols are recommended due to its nitroaromatic nature. Storage under anhydrous conditions and protection from UV light are advised to maintain stability, addressing common queries about compound shelf life.
In summary, 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS No. 1435954-07-6) exemplifies the intersection of medicinal chemistry and industrial innovation. Its versatility underscores its importance in R&D pipelines, while ongoing studies continue to uncover novel applications, making it a highly searched and cited compound in contemporary scientific literature.
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